3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Description
Properties
IUPAC Name |
3-(1,3,4-trimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-6-8(4-5-9(16)17)12(18)13-11-10(6)7(2)14-15(11)3/h4-5H2,1-3H3,(H,13,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIPPMPURUKLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C(=NN2C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on diverse scientific literature and experimental studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3O2. The structure features a pyrazolo[3,4-b]pyridine core which is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs demonstrated stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds have been shown to increase the activation of caspases (caspase 9, 8, and 3/7), leading to apoptosis in cancer cells .
- Inhibition of NF-kB : This pathway is crucial for cell survival; thus, its inhibition promotes apoptosis .
- Autophagy Induction : Some studies suggest that these compounds may also trigger autophagy through the upregulation of beclin-1 and inhibition of mTOR .
Neuropharmacological Activity
In addition to anticancer properties, pyrazolo[3,4-b]pyridines have been investigated for their neuropharmacological effects:
- Cholinesterase Inhibition : Certain derivatives have shown potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease . This inhibition can help alleviate cholinergic deficits associated with neurodegenerative disorders.
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- Study on Breast Cancer Cells : A study demonstrated that a derivative exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin. It was found to promote apoptosis through caspase activation while sparing normal cells .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. These compounds were effective in reducing oxidative stress markers in vitro .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid can inhibit the growth of various bacterial strains. For instance, derivatives with similar functional groups have been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy in inhibiting bacterial growth .
Anti-inflammatory Effects
The pyrazolo[3,4-b]pyridine moiety has been linked to anti-inflammatory activity. Research has explored the potential of such compounds in treating inflammatory diseases by modulating pathways associated with inflammation. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in therapeutic applications .
Cancer Research
Studies suggest that pyrazole derivatives may possess anticancer properties. The structural features of this compound could potentially interfere with cancer cell proliferation and induce apoptosis. Preliminary evaluations have indicated that such compounds can target specific molecular pathways involved in cancer progression .
Agricultural Applications
Plant Growth Regulation
Compounds containing pyrazole and pyridine rings have been evaluated for their effects on plant growth. Research indicates that these compounds can act as plant growth stimulants or inhibitors. The potential application of this compound in agriculture could enhance crop yields or protect plants from diseases .
Pesticidal Properties
The synthesis of novel pyrazole derivatives has been linked to increased effectiveness as pesticides. The unique chemical structure allows for the development of compounds that can protect crops from pests while minimizing environmental impact. Studies are ongoing to evaluate the efficacy and safety of these compounds in agricultural settings .
Materials Science
Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has shown promise in developing advanced materials with enhanced properties. This compound may serve as a building block for creating polymers with specific functionalities tailored for applications in coatings or composites .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Inhibits growth of various bacterial strains |
| Anti-inflammatory Effects | Modulates inflammatory pathways | |
| Cancer Research | Interferes with cancer cell proliferation | |
| Agriculture | Plant Growth Regulation | Acts as a stimulant or inhibitor for plant growth |
| Pesticidal Properties | Protects crops from pests while being environmentally friendly | |
| Materials Science | Polymer Chemistry | Enhances properties of polymers for coatings and composites |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo[3,4-b]pyridine Family
The compound belongs to a broader class of pyrazolo[3,4-b]pyridines, which differ in substituents at positions 1–5. Below is a comparative analysis of key analogues (Table 1):
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid?
- Methodology : The synthesis typically involves multi-step heterocyclic condensation and cyclization. For example, pyrazolo-pyridine cores are often synthesized via cyclocondensation of hydrazines with ketones or aldehydes, followed by functionalization of the propanoic acid side chain. Key steps include protecting group strategies for the carboxylic acid and regioselective alkylation for methyl substituents. Palladium-catalyzed cross-coupling or acid-catalyzed cyclization may optimize yield .
- Data : Reaction yields (e.g., 68–83% in analogous pyrazole derivatives) and purity (>97%) are critical metrics .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze chemical shifts for pyrazolo-pyridine protons (δ 7.5–8.5 ppm for aromatic protons) and methyl groups (δ 1.2–2.5 ppm). Carboxylic acid protons typically appear as broad singlets (δ 10–12 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and carboxylic acid O-H stretches at ~2500–3300 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 305.13 for C₁₃H₁₆N₃O₃) .
Advanced Research Questions
Q. What structural features influence the compound’s biological activity in kinase inhibition assays?
- Methodology :
- Hydrogen-Bonding Analysis : The pyrazolo-pyridine scaffold provides hydrogen bond donors/acceptors for ATP-binding pocket interactions. Methyl groups at positions 1, 3, and 4 enhance lipophilicity and binding affinity .
- SAR Studies : Compare analogues with varying substituents (e.g., trifluoromethyl vs. methoxy groups) using IC₅₀ values in kinase inhibition assays .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., prostate cancer PC3 vs. LNCaP cells) and endpoint measurements (e.g., autophagy markers vs. mTOR/p70S6K phosphorylation) .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., Western blotting vs. flow cytometry) to confirm autophagy induction .
Q. What in vitro models are suitable for evaluating the compound’s anti-proliferative efficacy?
- Methodology :
- Prostate Cancer Models : Use PC3 or DU145 cells treated with 10–100 µM of the compound for 48–72 hours. Measure viability via MTT assays and apoptosis via caspase-3/7 activation .
- Dose-Response Curves : Generate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism) to compare potency against reference drugs like cisplatin .
Q. How can metabolic stability be assessed for this compound in preclinical studies?
- Methodology :
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
